molecular formula C23H28ClN3O5S2 B2907860 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216904-05-0

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2907860
CAS No.: 1216904-05-0
M. Wt: 526.06
InChI Key: FQKWSOSQELCADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a sulfonyl group, a methoxy-substituted benzothiazole moiety, and a morpholinoethyl side chain. Its structural complexity contributes to unique physicochemical and pharmacological properties. The compound’s synthesis likely involves coupling 3-(ethylsulfonyl)benzoic acid with 2-amino-5-methoxybenzo[d]thiazole and subsequent N-alkylation with a morpholinoethyl group, followed by hydrochloride salt formation to enhance solubility . Key properties include:

  • Molecular weight: Estimated >500 g/mol (based on analogs in and ).
  • Solubility: Improved aqueous solubility due to the hydrochloride salt and hydrophilic morpholino group.
  • Bioactivity: Likely targets enzyme pathways (e.g., kinase or protease inhibition), inferred from structural analogs in , and 5.

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-6-4-5-17(15-19)22(27)26(10-9-25-11-13-31-14-12-25)23-24-20-16-18(30-2)7-8-21(20)32-23;/h4-8,15-16H,3,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKWSOSQELCADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step organic reactions.

  • Formation of the Benzothiazole Ring: : Starting with an appropriate aniline derivative, the benzothiazole ring is formed through cyclization reactions with sulfur and other reagents.

  • Attachment of the Ethylsulfonyl Group: : This step involves the reaction of the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base.

  • Formation of the Benzamide Moiety: : The benzamide structure is introduced through an acylation reaction with a corresponding acid chloride or anhydride.

  • Attachment of the Morpholinoethyl Group: : Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale with optimized conditions to enhance yield and purity. Advanced techniques like flow chemistry and process intensification are often employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, leading to sulfoxides and sulfones.

  • Reduction: : Reduction of the nitro groups, if any, can lead to the formation of corresponding amines.

  • Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.

  • Substitution: : Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are typical.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Amines

  • Substitution: : Nitro derivatives, halogenated derivatives, sulfonated derivatives

Scientific Research Applications

Chemistry

The unique structure of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride makes it a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

In biology, this compound can act as a probe to study the function and interaction of various biomolecules, given its ability to interact with specific proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent due to its interaction with biological targets, which may lead to the development of new drugs.

Industry

Industrially, it might be used in the synthesis of more complex molecules for applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride likely involves interaction with specific proteins or enzymes, inhibiting or modifying their activity. This compound may interfere with signaling pathways or enzyme functions due to its structural similarity to natural substrates or inhibitors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzamide Derivatives

Compound Name Sulfonyl Group Benzothiazole Substituent Side Chain Reference
3-(Ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride Ethylsulfonyl 5-Methoxy Morpholinoethyl Target
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (4i) None 5-Methoxy Ethylpiperaziniumethyl
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Methylsulfonyl None Pyridinyl-thiazole
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (3-BTHPB) None Benzo[d]thiazol-2-yl Hydroxyphenyl

Key Observations :

  • The morpholinoethyl chain may confer better solubility and pharmacokinetics than ethylpiperazine (4i) or pyridinyl-thiazole (7a) .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) HRMS (m/z) [M+H]+ Reference
Target compound >250 (estimated) ~80–85* ~520–550*
4i (Ethylpiperazine analog) 158.2 82 465.2021
7a (Methylsulfonyl analog) Not reported 33 416.08 (LC-MS)
3-BTHPB (Hydroxyphenyl analog) >350 83 361.10 (calc.)

Notes:

  • The target compound’s hydrochloride salt likely increases thermal stability (melting point >250°C inferred from ).
  • Lower yields in sulfonated analogs (e.g., 7a at 33%) suggest challenges in sulfonyl group incorporation .

Table 3: Pharmacological Profiles

Compound Target/Activity IC50/EC50 Reference
Target compound Kinase inhibition (hypothesized) Pending
4i (Ethylpiperazine analog) Enzyme inhibition (unspecified) Not tested
7a (Methylsulfonyl analog) Anti-inflammatory/kinase inhibition 0.5 μM†
BMS-509744 (ITK inhibitor analog) ITK kinase inhibition 1.3 nM

Key Findings :

  • The ethylsulfonyl group in the target compound may mimic the methylsulfonyl moiety in 7a, which shows sub-micromolar activity .

Challenges :

  • Low yields in sulfonated analogs (e.g., 7a at 33%) necessitate optimized coupling conditions .
  • Purification difficulties due to polar hydrochloride salt may require chromatographic techniques .

Biological Activity

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates several functional groups, including an ethylsulfonyl group, a methoxybenzo[d]thiazole moiety, and a morpholinoethyl substituent, suggesting diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : Approximately 526.06 g/mol
  • Key Functional Groups :
    • Ethylsulfonyl group
    • Methoxybenzo[d]thiazole moiety
    • Morpholinoethyl substituent

The presence of these functional groups suggests potential interactions with various biological targets, which may include enzymes or receptors relevant to therapeutic applications.

The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. Research into similar compounds has indicated that they may exhibit antimicrobial properties by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and division .

Pharmacological Studies

  • Antimicrobial Activity :
    • Compounds similar to this one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide and thiazole derivatives have been particularly noted for their effectiveness in inhibiting bacterial growth .
  • Anticancer Potential :
    • Some studies suggest that derivatives of this compound may exhibit anticancer properties. Investigations into related thiazole compounds have indicated potential as anti-cancer agents, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that thiazole derivatives inhibited DHPS, leading to reduced bacterial growth rates in vitro.
Investigation of Anticancer Properties Found that certain structural analogs induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic application .
Mechanistic Studies Identified the interaction with specific biological targets, providing insights into the biochemical pathways affected by the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.